

Computational Insights into Benzoxazolone Derivatives: A Comparative Docking Study

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Compound of Interest

Compound Name: 5-Aminobenzo[d]oxazol-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 5-Aminobenzoxazolone and Related Derivatives in Molecular Docking Studies, Supported by Experimental Data.

Benzoxazolone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Computational methods, particularly molecular docking, have been instrumental in elucidating their mechanism of action and guiding the development of more potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of computational studies on benzoxazolone derivatives, focusing on their binding affinities and interactions with key biological targets.

Quantitative Data Summary

The following table summarizes the quantitative data from various molecular docking studies on benzoxazolone and related heterocyclic derivatives. This allows for a direct comparison of their predicted binding affinities against different biological targets.

Derivative Class	Target Protein	Compound/Derivative	Binding Affinity (kcal/mol)	Inhibition Constant (Ki)	IC50	Reference
3-substituted benzoxazolones	SARS-CoV-2 Omicron EG.5.1 RBD	5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one	-8.9	-	-	[1]
Benzoxazole Derivatives	DNA Gyrase	Molecule 26	-6.687	-	-	[2]
Benzoxazole Derivatives	DNA Gyrase	Molecule 14	-6.463	-	-	[2]
Benzoxazole Derivatives	DNA Gyrase	Molecule 13	-6.414	-	-	[2]
N-benzoxazol-5-yl-pyrazole-4-carboxamides	Succinate-ubiquinone oxidoreductase (SQR)	Lead Candidate	-	11 nM	-	[3]
Pyrazole benzimidazole derivatives	Human Peroxiredoxin 5	Compound 6b	-	-	12.47 ± 0.02 µM	[4]

Pyrazole benzimidaz olone derivatives	Human	Compound	-	-	12.82 ±	[4]
	Peroxiredo xin 5	6c			0.10 µM	
Pyrazole benzimidaz olone derivatives	Human	Compound	-	-	14.00 ±	[4]
	Peroxiredo xin 5	5c			0.14 µM	

Experimental Protocols

The methodologies employed in the cited studies form the basis for understanding the presented quantitative data. Below are detailed protocols for the key experiments.

Molecular Docking Protocol for Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1

A molecular docking study was conducted to evaluate the binding affinity of 3-substituted benzoxazolone derivatives against the Receptor Binding Domain (RBD) of the SARS-CoV-2 Omicron EG.5.1 subvariant.[1]

- Software Used: AutoDock Vina, Discovery Studio Visualizer, and GROMACS for molecular dynamics simulations.[1]
- Ligand Preparation: The 3D structures of the benzoxazolone derivatives were prepared and converted to the mol2 file format.[1]
- Target Protein Preparation: The three-dimensional crystal structure of the EG.5.1 RBD was obtained. All water molecules and heteroatoms were removed from the protein structure. Polar hydrogens were added, and Gasteiger charges were computed to prepare the protein for docking.[1]
- Docking Procedure: AutoDock Vina was utilized to perform the molecular docking simulations. The prepared ligands were docked into the binding site of the refined EG.5.1

RBD structure. The binding affinity values for the resulting complexes were calculated and are presented in kcal/mol.[1]

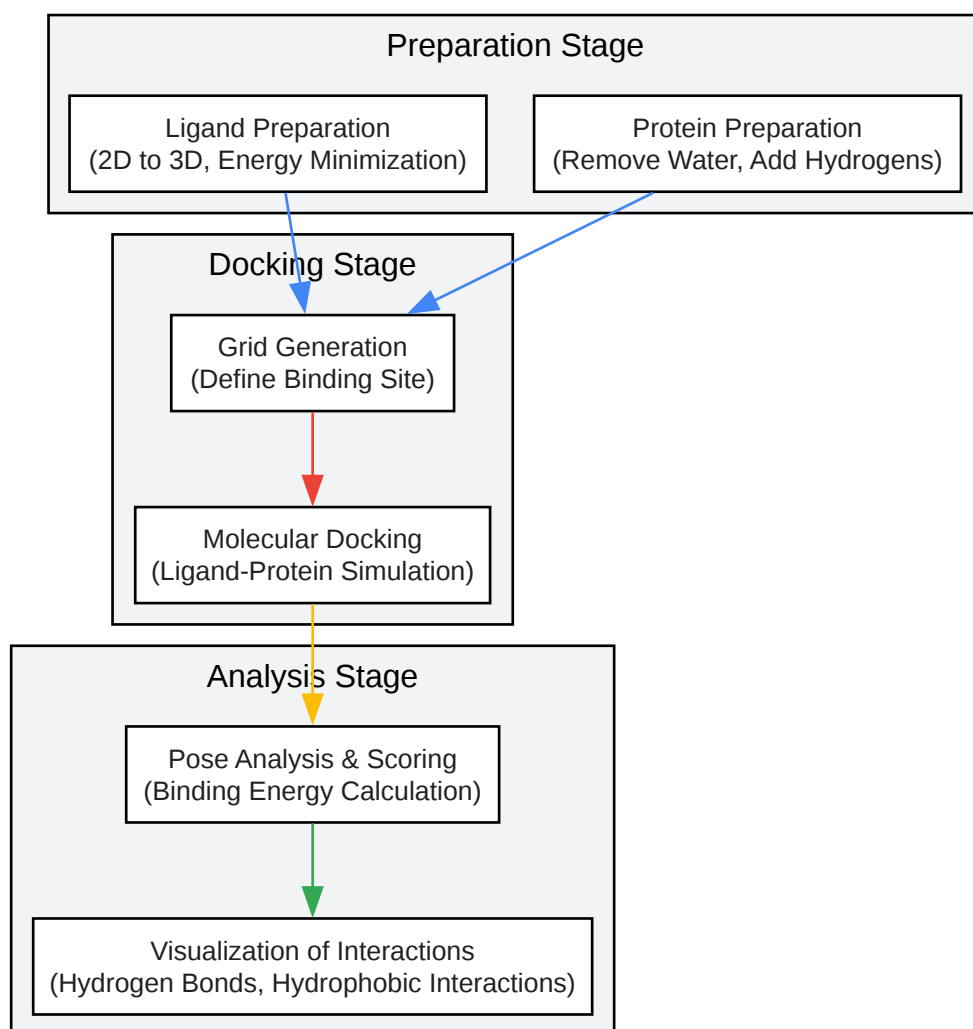
Molecular Docking Protocol for Benzoxazole Derivatives against Bacterial DNA Gyrase

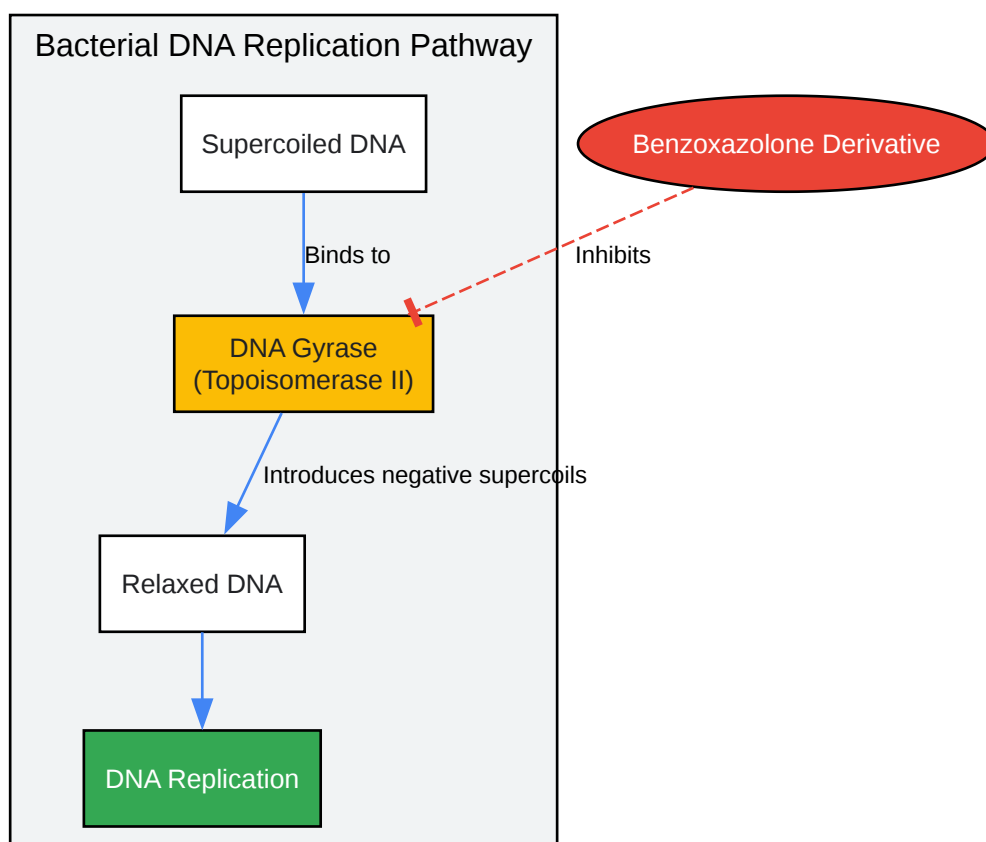
In a study investigating the antibacterial potential of benzoxazole derivatives, molecular docking was performed to predict their binding mode and affinity to the active site of DNA gyrase.[2][5]

- **Software Used:** The specific software for this protocol is not detailed in the provided snippets, but typically involves programs like AutoDock or Schrödinger Suite.
- **Ligand Preparation:** The 2D structures of the benzoxazole derivatives were drawn and converted into 3D structures. Energy minimization of the ligands was performed using an appropriate force field.
- **Target Protein Preparation:** The crystal structure of the target protein, DNA gyrase, was retrieved from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- **Grid Generation and Docking:** A grid box was defined around the active site of the DNA gyrase. The prepared ligands were then docked into this grid box, and the resulting poses were scored based on their binding energies. The results indicated that the benzoxazole derivatives could act as antimicrobial agents by inhibiting DNA gyrase.[5]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a simplified representation of a signaling pathway inhibited by a benzoxazolone derivative.





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